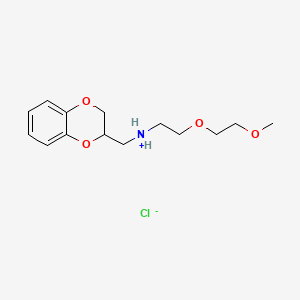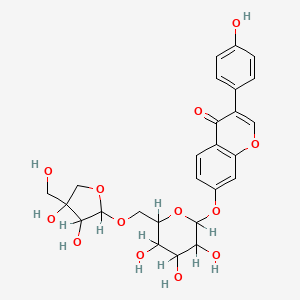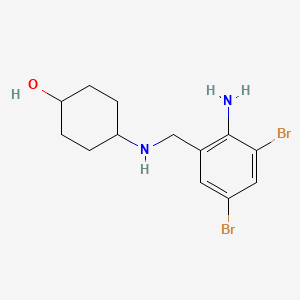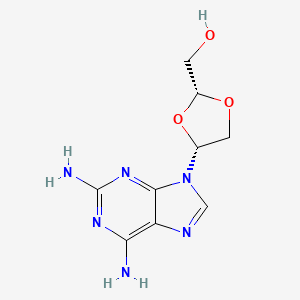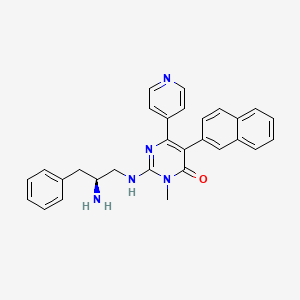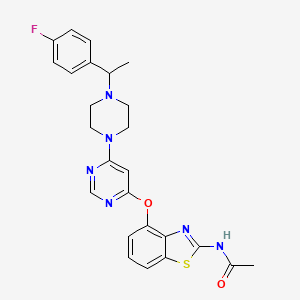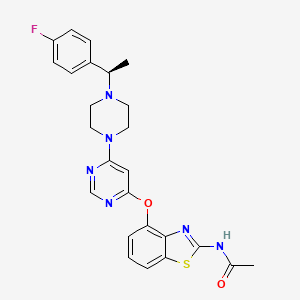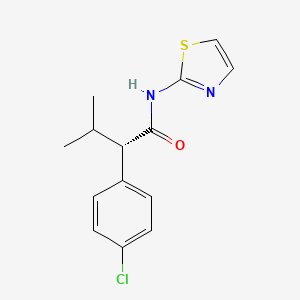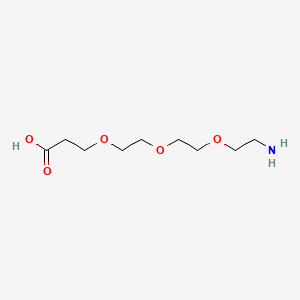
3-(2-(2-(2-氨基乙氧基)乙氧基)乙氧基)丙酸
描述
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid is an organic compound with the molecular formula C9H19NO5. This compound is known for its unique structure, which includes a propanoic acid group linked to a chain of ethoxy and aminoethoxy groups. It is often used in various scientific research applications due to its versatile chemical properties.
科学研究应用
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of cell membrane interactions and signal transduction pathways.
Medicine: It is explored for its potential use in drug delivery systems and as a linker in antibody-drug conjugates.
作用机制
Target of Action
The primary target of 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid is the G protein-coupled receptors (GPCRs) present on mammalian cells . GPCRs are a large family of cell surface receptors that respond to a variety of external signals and play a crucial role in many biological processes.
Mode of Action
This compound acts as a fluorescent analog that interacts reversibly with mammalian cells . It binds to the cell membrane and interferes with the signal transduction pathway of GPCRs . This interference can lead to changes in cellular responses, although the exact nature of these changes may depend on the specific type of GPCR targeted.
Biochemical Pathways
The compound’s interaction with GPCRs affects the signal transduction pathways associated with these receptors . GPCRs are involved in numerous signaling pathways, and their activation or inhibition can have downstream effects on various cellular processes.
Pharmacokinetics
The compound’s ability to interact reversibly with mammalian cells suggests it may be readily absorbed and distributed within the body .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of processes regulated by GPCRs. The compound’s interference with GPCR signaling could potentially alter cellular responses to various stimuli .
生化分析
Biochemical Properties
It is known to bind to the cell membrane and interfere with the signal transduction pathway of G protein-coupled receptors
Cellular Effects
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid has been observed to interact with mammalian cells . It binds to the cell membrane and can interfere with cellular processes, particularly the signal transduction pathway of G protein-coupled receptors
Molecular Mechanism
It is known to bind to the cell membrane and interfere with the signal transduction pathway of G protein-coupled receptors
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid typically involves the reaction of 3-chloropropanoic acid with 2-(2-(2-aminoethoxy)ethoxy)ethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent production of high-purity compounds. The reaction conditions are optimized to minimize by-products and maximize the yield of the target compound .
化学反应分析
Types of Reactions
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted ethoxy derivatives.
相似化合物的比较
Similar Compounds
- 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)acetic acid
- 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)butanoic acid
- 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)pentanoic acid
Uniqueness
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it offers a balance of hydrophilicity and hydrophobicity, making it suitable for various applications in drug delivery and chemical synthesis .
属性
IUPAC Name |
3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO5/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h1-8,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQZKSCQPMNDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


